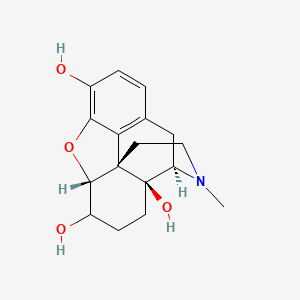

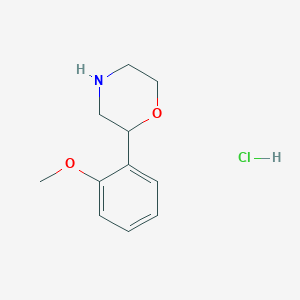

6-Hydroxy Oxymorphone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 6-Hidroxi Oxomorfona es un opioide semisintético derivado de la oxomorfona. Es un potente agonista del receptor μ-opioide, utilizado principalmente por sus propiedades analgésicas. Este compuesto es estructuralmente similar a la oxomorfona pero presenta un grupo hidroxilo en la posición 6, que puede influir en su actividad farmacológica y vías metabólicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-Hidroxi Oxomorfona generalmente implica la hidroxilación de la oxomorfona. Un método común incluye el uso de agentes oxidantes para introducir el grupo hidroxilo en la posición 6. Este proceso no involucra ningún sistema enzimático conocido del citocromo P450 .

Métodos de Producción Industrial: La producción industrial de 6-Hidroxi Oxomorfona sigue rutas sintéticas similares, pero a una escala mayor. El proceso involucra un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas son cruciales para una producción eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 6-Hidroxi Oxomorfona se somete a varias reacciones químicas, que incluyen:

Oxidación: Introducción de grupos hidroxilo adicionales o conversión a cetonas.

Reducción: Conversión de cetonas a alcoholes.

Sustitución: Reemplazo de grupos funcionales con otros.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Usados para reacciones de hidroxilación y oxidación.

Agentes Reductores: Empleados en reacciones de reducción para convertir cetonas a alcoholes.

Catalizadores: El paladio sobre sulfato de bario (Pd/BaSO4) se usa comúnmente en reacciones de hidrogenación.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y reducidos de la 6-Hidroxi Oxomorfona, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

La 6-Hidroxi Oxomorfona tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

La 6-Hidroxi Oxomorfona ejerce sus efectos principalmente a través de la interacción con el receptor μ-opioide. Estos receptores están distribuidos en varias regiones del cerebro, incluida la amígdala posterior, el hipotálamo, el tálamo, el núcleo caudado, el putamen y ciertas áreas corticales . La unión de la 6-Hidroxi Oxomorfona a estos receptores conduce a la inhibición de las vías ascendentes del dolor, lo que resulta en analgesia .

Compuestos Similares:

Oxomorfona: El compuesto principal, que carece del grupo hidroxilo en la posición 6.

Hidromorfona: Otro potente analgésico opioide con una estructura similar pero diferentes propiedades farmacocinéticas.

Singularidad: La 6-Hidroxi Oxomorfona es única debido a la presencia del grupo hidroxilo en la posición 6, que puede influir en su afinidad de unión a los receptores opioides y su estabilidad metabólica. Esta modificación estructural puede resultar en diferentes efectos farmacológicos en comparación con su compuesto principal, la oxomorfona .

Comparación Con Compuestos Similares

Oxymorphone: The parent compound, which lacks the hydroxyl group at the 6th position.

Hydromorphone: Another potent opioid analgesic with a similar structure but different pharmacokinetic properties.

Morphine: A naturally occurring opioid with a similar mechanism of action but different structural features.

Uniqueness: 6-Hydroxy Oxymorphone is unique due to the presence of the hydroxyl group at the 6th position, which can influence its binding affinity to opioid receptors and its metabolic stability. This structural modification can result in different pharmacological effects compared to its parent compound, oxymorphone .

Propiedades

Número CAS |

483981-19-7 |

|---|---|

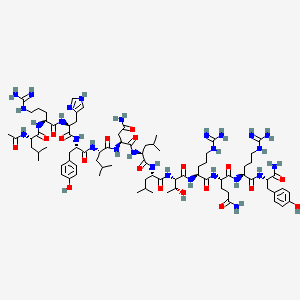

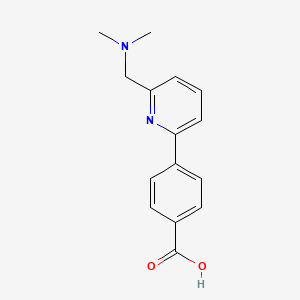

Fórmula molecular |

C17H21NO4 |

Peso molecular |

303.35 g/mol |

Nombre IUPAC |

(4R,4aS,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1 |

Clave InChI |

AABLHGPVOULICI-ZOFKVTQNSA-N |

SMILES isomérico |

CN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |

SMILES canónico |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)